![molecular formula C19H15F4N3O3 B3011111 N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide CAS No. 1286696-97-6](/img/structure/B3011111.png)
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H15F4N3O3 and its molecular weight is 409.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide, a compound characterized by its unique trifluoromethyl and furan moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H15F4N3O3, with a molecular weight of 409.3 g/mol. The structure includes a trifluoromethyl group, which is known to enhance the pharmacokinetic properties of drugs by improving membrane permeability and metabolic stability .
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit significant biological activities, particularly in anticancer applications. The following sections detail specific findings related to the biological activity of the compound.
The compound was evaluated for its anticancer potential using the National Cancer Institute's (NCI) 60 human tumor cell line screen. This screening assesses the cytotoxicity of compounds across various cancer types, including leukemia, lung, colon, renal, and breast cancers. The compound demonstrated selective growth inhibition against several cancer cell lines:
- Leukemia : RPMI-8226 (myeloma cell line)
- Lung Cancer : A549 (non-small cell lung carcinoma)
- Renal Cancer : A498 and SN12C
Table 1 summarizes the growth inhibition percentages observed in these studies.
Cell Line | Growth Inhibition (%) |
---|---|
RPMI-8226 | 10 - 20 |
A549 | 15 - 25 |
A498 | 20 - 30 |
SN12C | 12 - 22 |
Case Studies
In a study published in 2014, various derivatives of trifluoromethylated compounds were synthesized and tested for their anticancer activity. The results indicated that modifications in the molecular structure could enhance potency against specific cancer types . For instance, certain analogs showed improved efficacy in inhibiting tumor growth in renal and lung cancer models.
Other Pharmacological Effects
Beyond its anticancer activity, the compound may exhibit additional pharmacological effects. The incorporation of the trifluoromethyl group has been associated with:
- Antinociceptive effects : Potential to alleviate pain.
- Antineurotic properties : Possible application in treating anxiety disorders.
- Fibrinolytic activity : Implications for cardiovascular health by aiding in clot dissolution.
These activities suggest a multifaceted therapeutic potential for this compound beyond oncology.
属性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3/c1-11(10-26-17(27)7-6-15(25-26)16-3-2-8-29-16)18(28)24-12-4-5-14(20)13(9-12)19(21,22)23/h2-9,11H,10H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYYJKFAGZFVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。